2,3,5-Trimethylfuran
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5-Trimethylfuran and related compounds often involves the catalytic conversion of biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF). This process is crucial for the sustainable production of furan derivatives from renewable resources. Studies highlight the conversion of carbohydrates to 5-HMF, a key intermediate in producing 2,3,5-Trimethylfuran and other value-added chemicals (Fan et al., 2019).
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylfuran includes a furan ring with three methyl groups at the 2, 3, and 5 positions. This structure contributes to its chemical reactivity and properties. The understanding of its molecular structure is enhanced by examining the electronic structures of related furan compounds and their interaction with catalysts, as well as by exploring the synthesis mechanisms at the molecular level (Yoon & Solomon, 2007).
Chemical Reactions and Properties
2,3,5-Trimethylfuran participates in various chemical reactions, leveraging its furan ring and methyl groups. It exhibits interesting reactivity patterns, such as participation in Diels-Alder reactions, which are significant for synthesizing complex organic molecules. The compound's chemical properties, including its reactivity in electrophilic substitution and potential for forming polymers, are areas of active research (Galkin & Ananikov, 2021).
Scientific Research Applications
Atmospheric Chemistry : 2,3,5-TMF undergoes reactions with nitrate radicals (NO3) in the atmosphere. This reaction is a dominant removal pathway for these molecules at night, with lifetimes between 0.5 and 55 minutes for studied molecules, including 2,3,5-TMF (Al Ali et al., 2022).
Photoaffinity Labeling Probes : 2,3,5-TMF derivatives, like 3,4,5-trimethylfuran-2(5H)-one (TMB), have been used in the synthesis of probes for photoaffinity labeling, aiding in receptor identification and mode of action elucidation in biological systems (Pošta et al., 2016).
Nucleophilic Additions : Studies on the stereochemical course of nucleophilic additions of 2-trialkylsiloxyfurans to cyclic N-acyliminium ions reveal chemical interactions that are fundamental to organic synthesis (Martin & Corbett, 1992).
Synthetic Chemistry : 2-Trimethylsiloxyfuran undergoes a vinylogous Mannich-type reaction to produce γ-butenolide derivatives with high selectivity, demonstrating its utility in advanced synthetic chemistry (Akiyama et al., 2008).
Pyrolytic Chemistry : The compound 2,5-Dimethylene-2,5-dihydrofuran, related to 2,3,5-TMF, undergoes pyrolytic reactions to form cyclic dimers and trimers, indicating its potential in chemical synthesis and reactions under high-temperature conditions (Chen & Chou, 1992).
Seed Germination Inhibition : 3,4,5-trimethylfuran-2(5H)-one, a related compound to 2,3,5-TMF, has been found to inhibit seed germination, highlighting its potential role in agricultural and ecological studies (Pošta et al., 2018).
Antitumor Potential : Compounds like 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, structurally similar to 2,3,5-TMF, have been evaluated for their antitumor potential, indicating the broader impact of this class of molecules in medicinal chemistry (Rabacow et al., 2018).
Fuel Precursors : Studies have demonstrated the catalytic trimerization of 2-methylfuran, a related molecule, to produce diesel precursors, indicating potential applications in sustainable fuel development (Yati et al., 2015).
Higher Monosaccharides Synthesis : 2-(Trimethylsiloxy)furan, related to 2,3,5-TMF, has been used in synthesizing higher carbon sugars, demonstrating its utility in carbohydrate chemistry (Casiraghi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2,3,5-trimethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZFRUNHWKHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146923 | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylfuran | |
CAS RN |
10504-04-8 | |
Record name | 2,3,5-Trimethylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trimethylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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